molecular formula C10H14N6O B1446168 3-Ethyl-5-(1-pyrrolidin-3-yl-1H-[1,2,3]triazol-4-yl)-[1,2,4]oxadiazole CAS No. 1710195-54-2

3-Ethyl-5-(1-pyrrolidin-3-yl-1H-[1,2,3]triazol-4-yl)-[1,2,4]oxadiazole

Cat. No. B1446168
M. Wt: 234.26 g/mol
InChI Key: BWRFCZOFHLCZDR-UHFFFAOYSA-N
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Description

The compound “3-Ethyl-5-(1-pyrrolidin-3-yl-1H-[1,2,3]triazol-4-yl)-[1,2,4]oxadiazole” is a complex organic molecule that contains several interesting functional groups. These include a pyrrolidine ring, a 1,2,3-triazole ring, and a 1,2,4-oxadiazole ring . Each of these groups can confer different properties to the molecule, and their combination in one molecule can lead to interesting chemical behavior.


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The exact method would depend on the starting materials and the specific conditions required for each reaction .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of multiple rings in the molecule suggests that it could have a fairly rigid structure .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the different functional groups it contains. For example, the triazole and oxadiazole rings are aromatic and might participate in electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple nitrogen atoms might make it a good hydrogen bond acceptor .

Scientific Research Applications

  • Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides

    • Application : This research focuses on the synthesis of N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides .
    • Method : Two complementary pathways were proposed and successfully realized in the synthesis of 20 representative examples. These methods use the same types of starting materials viz. succinic anhydride, aminoguanidine hydrochloride .
    • Results : The annular prototropic tautomerism in the prepared 1,2,4-triazoles was studied using NMR spectroscopy and X-ray crystallography .
  • Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as anticancer agents

    • Application : This research focuses on the design, synthesis, and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents .
    • Method : The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy and Elemental analysis. The cytotoxic activities of the synthesized compounds were evaluated against three human cancer cell lines including MCF-7, Hela and A549 using MTT assay .
    • Results : Compounds showed a promising cytotoxic activity lower than 12 μM against Hela cell line. Most of the synthesized compounds have proper selectivity against normal and cytotoxic cancerous cell lines .
  • Synthesis of 1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl)propan-1-ones

    • Application : This research focuses on the synthesis of 1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl)propan-1-ones .
    • Method : Two complementary pathways were proposed and successfully realized in the synthesis of 20 representative examples. These methods use the same types of starting materials viz. succinic anhydride, aminoguanidine hydrochloride .
    • Results : The annular prototropic tautomerism in the prepared 1,2,4-triazoles was studied using NMR spectroscopy and X-ray crystallography .
  • Design and synthesis of novel (Z)-5-((1,3-diphenyl-1H-pyrazol-4-yl)

    • Application : This research focuses on the design and synthesis of novel (Z)-5-((1,3-diphenyl-1H-pyrazol-4-yl) derivatives .
    • Method : The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy and Elemental analysis .
    • Results : All the synthesized derivatives exhibited in vitro cytotoxic efficiency with IC50 values ranging from 0.426 to 4.943 μM .
  • 4-(4-(((1H-Benzo[d][1,2,3]triazol-1-yl)oxy

    • Application : This research focuses on the design and synthesis of 4-(4-(((1H-Benzo[d][1,2,3]triazol-1-yl)oxy derivatives .
    • Method : The structures of these derivatives were confirmed by spectroscopic techniques .
    • Results : The calculated binding energy value for compound 5 with AChE was -12.1 kcal/mol, suggesting that compound 5 could represent a promising starting point for the development of AChE binders .
  • Synthesis of 1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl)propan-1-ones

    • Application : This research focuses on the synthesis of 1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl)propan-1-ones .
    • Method : Two complementary pathways were proposed and successfully realized in the synthesis of 20 representative examples. These methods use the same types of starting materials viz. succinic anhydride, aminoguanidine hydrochloride .
    • Results : The annular prototropic tautomerism in the prepared 1,2,4-triazoles was studied using NMR spectroscopy and X-ray crystallography .
  • Design and synthesis of novel (Z)-5-((1,3-diphenyl-1H-pyrazol-4-yl)

    • Application : This research focuses on the design and synthesis of novel (Z)-5-((1,3-diphenyl-1H-pyrazol-4-yl) derivatives .
    • Method : The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy and Elemental analysis .
    • Results : All the synthesized derivatives exhibited in vitro cytotoxic efficiency with IC50 values ranging from 0.426 to 4.943 μM .
  • 4-(4-(((1H-Benzo[d][1,2,3]triazol-1-yl)oxy

    • Application : This research focuses on the design and synthesis of 4-(4-(((1H-Benzo[d][1,2,3]triazol-1-yl)oxy derivatives .
    • Method : The structures of these derivatives were confirmed by spectroscopic techniques .
    • Results : The calculated binding energy value for compound 5 with AChE was -12.1 kcal/mol, suggesting that compound 5 could represent a promising starting point for the development of AChE binders .

Safety And Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and the conditions under which it is handled .

Future Directions

Future research on this compound could involve studying its properties in more detail, exploring its potential uses, and developing methods to synthesize it more efficiently .

properties

IUPAC Name

3-ethyl-5-(1-pyrrolidin-3-yltriazol-4-yl)-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N6O/c1-2-9-12-10(17-14-9)8-6-16(15-13-8)7-3-4-11-5-7/h6-7,11H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWRFCZOFHLCZDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=N1)C2=CN(N=N2)C3CCNC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethyl-5-(1-pyrrolidin-3-yl-1H-[1,2,3]triazol-4-yl)-[1,2,4]oxadiazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Ethyl-5-(1-pyrrolidin-3-yl-1H-[1,2,3]triazol-4-yl)-[1,2,4]oxadiazole
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3-Ethyl-5-(1-pyrrolidin-3-yl-1H-[1,2,3]triazol-4-yl)-[1,2,4]oxadiazole
Reactant of Route 3
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3-Ethyl-5-(1-pyrrolidin-3-yl-1H-[1,2,3]triazol-4-yl)-[1,2,4]oxadiazole
Reactant of Route 4
Reactant of Route 4
3-Ethyl-5-(1-pyrrolidin-3-yl-1H-[1,2,3]triazol-4-yl)-[1,2,4]oxadiazole
Reactant of Route 5
3-Ethyl-5-(1-pyrrolidin-3-yl-1H-[1,2,3]triazol-4-yl)-[1,2,4]oxadiazole
Reactant of Route 6
3-Ethyl-5-(1-pyrrolidin-3-yl-1H-[1,2,3]triazol-4-yl)-[1,2,4]oxadiazole

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